

An In-depth Technical Guide to the Electronic and Steric Properties of Diethylphenylphosphine

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Compound of Interest

Compound Name: Diethylphenylphosphine

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Abstract

Diethylphenylphosphine (PEt_2Ph) is a tertiary phosphine ligand widely employed in coordination chemistry and homogeneous catalysis. Its utility stems from a finely tuned balance of electronic and steric properties, which are critical determinants of the reactivity, selectivity, and stability of its metal complexes. This technical guide provides a comprehensive overview of these core properties, detailing quantitative metrics, the experimental protocols for their determination, and the logical relationship between ligand characteristics and catalytic performance. The information is structured to serve as a practical reference for researchers leveraging phosphine ligands in catalyst design, reaction optimization, and the development of novel chemical entities.

Core Physicochemical and Quantitative Properties

Diethylphenylphosphine is a colorless to slightly yellow liquid at room temperature, notable for its role as a versatile ligand in transition metal catalysis.[1] Its efficacy in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-couplings is directly attributable to its specific steric and electronic profile.[2] A summary of its key physical and quantitative ligand properties is presented below.

Table 1: Physical and Chemical Properties of **Diethylphenylphosphine**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₅ P	[3]
Molecular Weight	166.20 g/mol	[2]
Appearance	Colorless to slightly yellow liquid	[1]
Density	0.954 g/mL at 25 °C	[2]
Boiling Point	120-121 °C at 29 mmHg	[2]
CAS Number	1605-53-4	[3]

Table 2: Steric and Electronic Parameters of **Diethylphenylphosphine**

Parameter	Description	Value	Source
Tolman Cone Angle (θ)	A measure of the ligand's steric bulk.	136°	[4]
Tolman Electronic Parameter (TEP)	A measure of the ligand's net electron-donating ability, derived from the A ₁ ν(CO) stretching frequency in the [Ni(CO) ₃ (PEt ₂ Ph)] complex.	2063.7 cm ⁻¹	[4]
pKa of Conjugate Acid (HPEt ₂ Ph ⁺)	A measure of the ligand's basicity.	Not available in cited literature. The typical range for protonated tertiary phosphines is ~2-8.[1]	N/A

Characterization and Experimental Protocols

The quantitative parameters that define a phosphine ligand are determined through specific experimental and computational protocols. Understanding these methodologies is crucial for the critical evaluation and comparison of different ligands.

Synthesis of Diethylphenylphosphine

A common and effective method for the laboratory-scale synthesis of **diethylphenylphosphine** involves the reaction of a dihalophenylphosphine with an organometallic ethylating agent, such as a Grignard reagent.

Protocol: Synthesis via Grignard Reaction

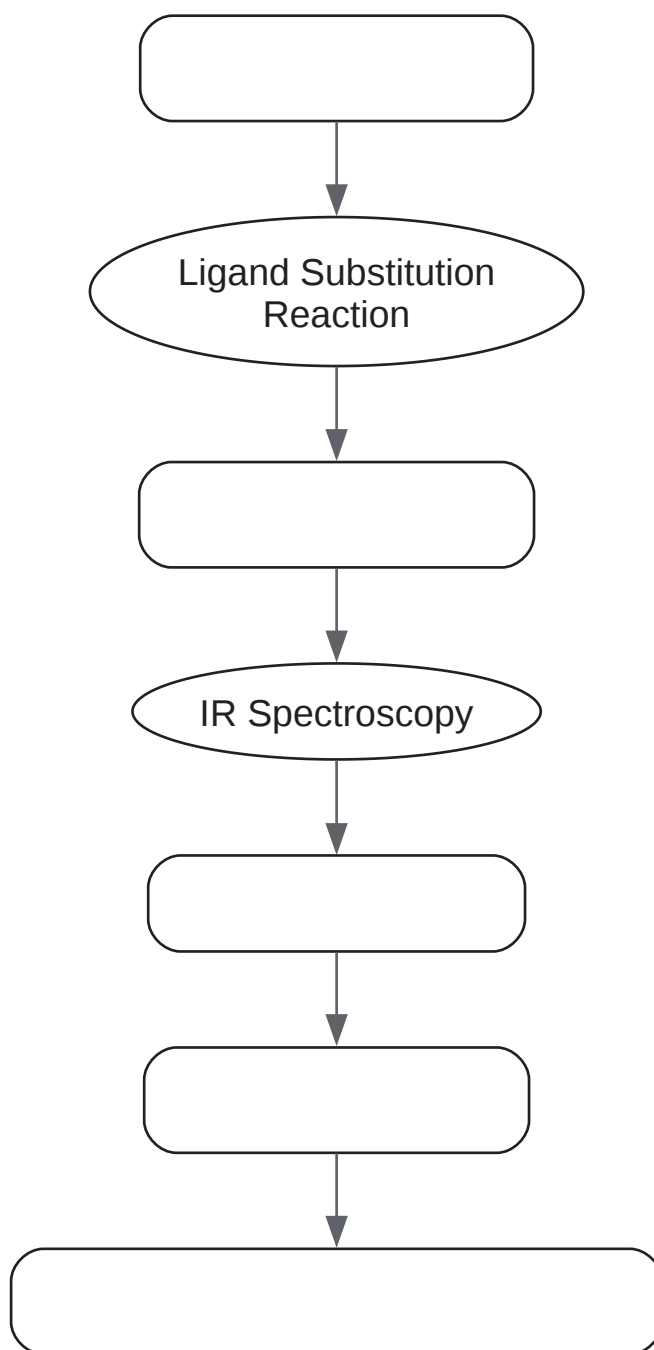
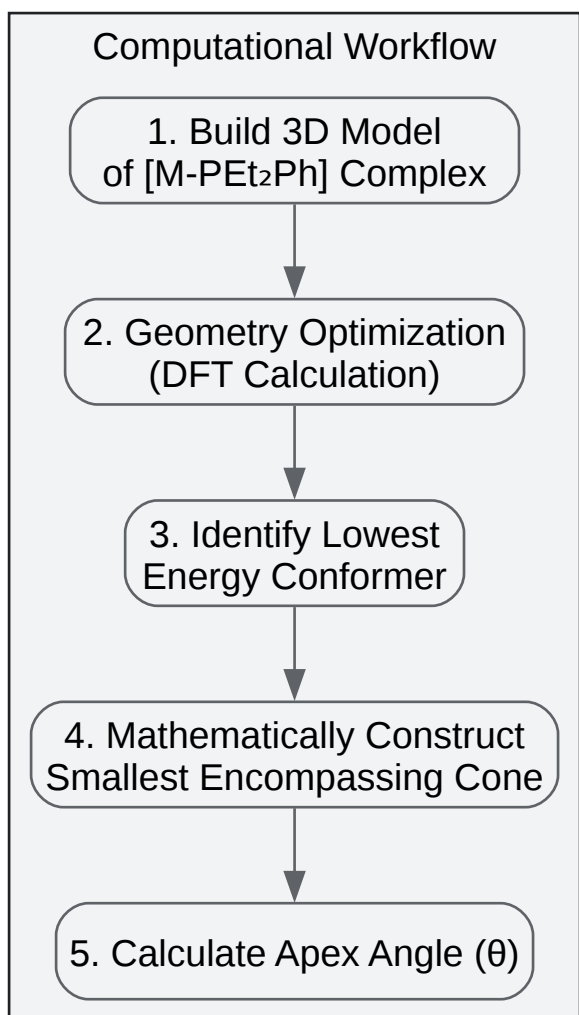
- **Reaction Setup:** A moisture-free, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, and the entire apparatus is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
- **Grignard Reagent:** A solution of dichlorophenylphosphine in an anhydrous ether solvent (e.g., diethyl ether or THF) is placed in the flask.
- **Addition:** A solution of ethylmagnesium bromide (EtMgBr) in the same solvent is added dropwise from the dropping funnel to the stirred solution of dichlorophenylphosphine at a controlled temperature (typically 0 °C).
- **Reaction:** Following the addition, the reaction mixture is allowed to warm to room temperature and may be gently refluxed to ensure the reaction goes to completion.
- **Workup:** The reaction is carefully quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
- **Purification:** The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation, to yield pure **diethylphenylphosphine**.

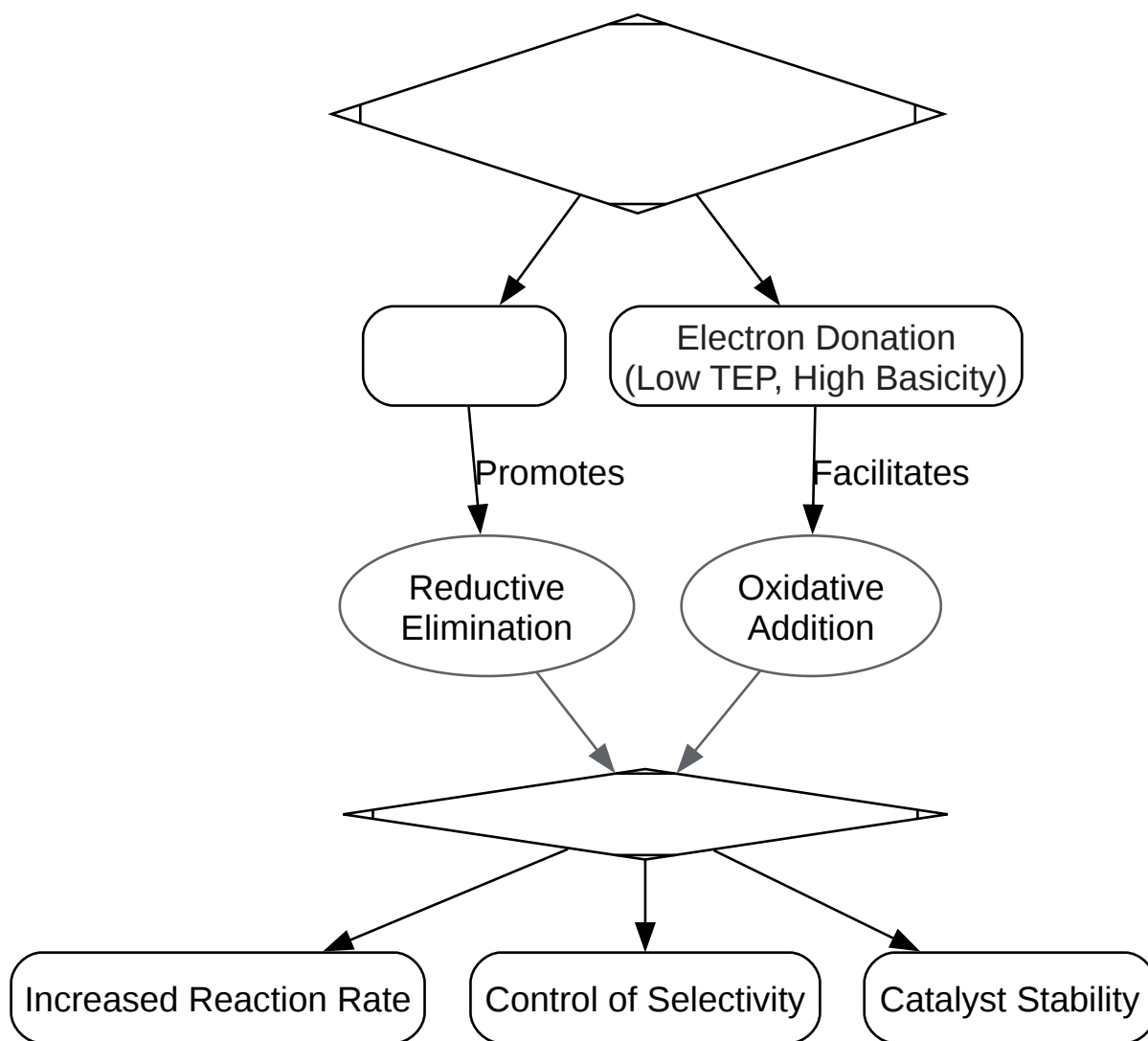
Determination of Steric Properties: The Tolman Cone Angle (θ)

The Tolman cone angle is a critical measure of the steric bulk of a phosphine ligand.^[5] While originally determined using physical CPK models, modern determinations rely on more precise computational or crystallographic methods.

Protocol: Computational Determination of the Cone Angle

- **Structural Optimization:** The three-dimensional structure of the phosphine ligand coordinated to a model metal center (e.g., Nickel, with a standard M-P bond length of 2.28 Å) is computationally modeled. The geometry of this complex is optimized using Density Functional Theory (DFT) calculations to find the lowest energy conformation.
- **Cone Construction:** A cone is mathematically constructed with the metal atom at the vertex. The cone is defined as the smallest possible cone that encompasses the van der Waals radii of all atoms of the ligand.
- **Angle Calculation:** The angle (θ) at the apex of this cone is calculated. For asymmetrical ligands like PEt_2Ph , an effective cone angle is determined by averaging the contributions of the different substituents.





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